

Thermodynamic Properties of Calcium Selenide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium selenide (CaSe) is an inorganic compound with the chemical formula CaSe. It is a semiconductor material that crystallizes in the rock-salt structure.[1][2] Its properties make it a material of interest in various scientific and technological fields, including electronics and potentially in specialized biomedical applications. A thorough understanding of its thermodynamic properties is crucial for its synthesis, processing, and for predicting its behavior in different environments. This technical guide provides a comprehensive overview of the core thermodynamic properties of Calcium Selenide, detailed experimental protocols for their determination, and logical workflows for their analysis.

Core Thermodynamic Properties of Calcium Selenide

A summary of the key thermodynamic and physical properties of **Calcium Selenide** is presented in the tables below. These values have been compiled from various sources and represent the most reliable data currently available.

Table 1: General and Physical Properties of Calcium Selenide



Property	Value	Reference
Chemical Formula	CaSe	[1]
Molar Mass	119.04 g/mol	[3]
Crystal Structure	Rock Salt (cubic, Fm-3m)	[1][4]
Density	3.81 g/cm ³	[3]
Melting Point	1408 °C (decomposes in air)	[3]

Table 2: Thermodynamic Properties of Calcium Selenide at 298.15 K (25 °C)

Property	Symbol	Value	Units
Standard Enthalpy of Formation	ΔH°f	-364	kJ/mol
Standard Molar Entropy	S°	69	J/(mol·K)
Lattice Energy	E	-2863	kJ/mol

Note: Data for Gibbs Free Energy of Formation and Heat Capacity for CaSe were not consistently available across the searched literature and require further experimental determination.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of materials like **Calcium Selenide** requires precise and carefully controlled experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of Calcium Selenide

A common method for the synthesis of **Calcium Selenide** is the direct reaction of its constituent elements at elevated temperatures in an inert atmosphere.



Objective: To synthesize polycrystalline Calcium Selenide powder.

Materials:

- High-purity Calcium (Ca) metal (99.5% or higher).
- High-purity Selenium (Se) powder (99.9% or higher).
- · Quartz ampoule.
- Tube furnace with temperature control.
- Inert gas supply (e.g., Argon).
- Glove box.

Procedure:

- Inside an inert atmosphere glove box, weigh stoichiometric amounts of Calcium and Selenium.
- Thoroughly mix the powders and place them in a clean quartz ampoule.
- Evacuate the ampoule to a high vacuum and seal it.
- Place the sealed ampoule in a tube furnace.
- Slowly heat the furnace to 550 °C.[3]
- Maintain this temperature for several hours to ensure a complete reaction.
- Allow the furnace to cool down slowly to room temperature.
- The resulting product is **Calcium Selenide** powder.

Determination of Enthalpy of Formation by Bomb Calorimetry

Foundational & Exploratory





Bomb calorimetry is a standard technique for measuring the heat of combustion, from which the enthalpy of formation can be derived.

Objective: To determine the standard enthalpy of formation of **Calcium Selenide**.

Apparatus:

- Adiabatic bomb calorimeter.
- Oxygen cylinder with a pressure regulator.
- Sample crucible (e.g., platinum).
- Fuse wire.
- Calorimeter bucket with a known quantity of distilled water.
- · High-precision thermometer.

Procedure:

- A precisely weighed pellet of the synthesized Calcium Selenide is placed in the sample crucible.
- A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.
- The bomb is assembled and sealed.
- The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.[5]
- The charged bomb is placed in the calorimeter bucket containing a known mass of distilled water.
- The calorimeter is assembled, and the initial temperature of the water is recorded after thermal equilibrium is reached.
- The sample is ignited by passing an electric current through the fuse wire.



- The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The bomb is depressurized, and the interior is examined for any unreacted material. The length of the remaining fuse wire is measured.
- The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid.
- The heat of combustion of **Calcium Selenide** is calculated from the temperature change and the heat capacity of the calorimeter, after correcting for the heat released by the ignition wire.
- The standard enthalpy of formation is then calculated using Hess's law, based on the combustion reaction products (e.g., CaO and SeO₂).

Measurement of Vapor Pressure and Enthalpy of Sublimation by Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressure of low-volatility materials.

Objective: To determine the vapor pressure and enthalpy of sublimation of **Calcium Selenide**.

Apparatus:

- High-vacuum chamber.
- Knudsen effusion cell (e.g., made of tungsten or molybdenum).
- High-temperature furnace.
- Mass spectrometer.
- Temperature controller and measurement system (pyrometer).

Procedure:



- A small amount of Calcium Selenide powder is placed in the Knudsen cell.
- The cell is placed in the furnace within the high-vacuum chamber.
- The system is evacuated to a very low pressure.
- The Knudsen cell is heated to a desired temperature, and the temperature is precisely controlled and measured.
- A molecular beam of the effusing vapor from the small orifice of the Knudsen cell is directed into the ion source of the mass spectrometer.
- The mass spectrometer identifies the species in the vapor phase and measures their ion intensities.
- The partial pressure of each species is calculated from its ion intensity, the temperature, and the instrument's sensitivity factor (determined using a standard with a known vapor pressure).
- Measurements are taken at various temperatures.
- The enthalpy of sublimation can be determined from the slope of a plot of the natural logarithm of the partial pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To measure the heat capacity and identify any phase transitions of **Calcium Selenide**.

Apparatus:

Differential Scanning Calorimeter.



- Sample pans (e.g., aluminum or platinum).
- Inert gas supply (e.g., nitrogen or argon).

Procedure:

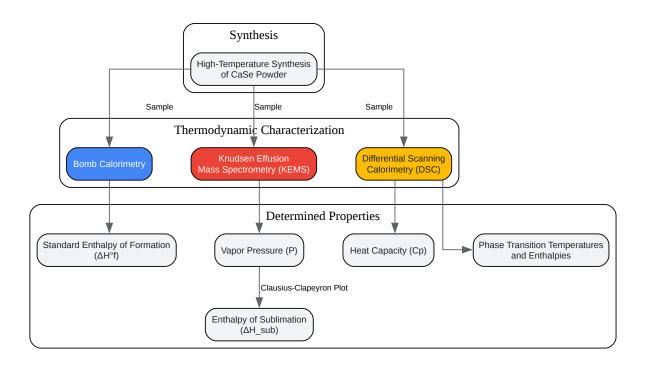
- A small, precisely weighed amount of **Calcium Selenide** powder is sealed in a sample pan.
- An empty, sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC furnace.
- The furnace is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range under a purge of inert gas.
- The DSC instrument records the differential heat flow between the sample and the reference.
- The heat capacity of the sample at a given temperature is calculated from the heat flow, the heating rate, and the sample mass.[6]
- Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions, such as melting or solid-solid transitions. The temperature and enthalpy of these transitions can be determined from the peak position and area.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of **Calcium Selenide**.





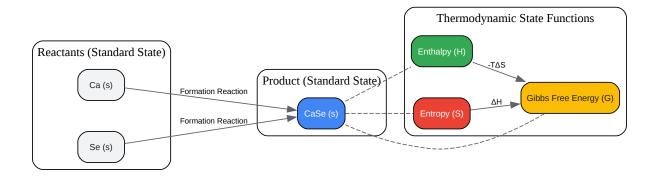
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Caption: Workflow for the experimental determination of thermodynamic properties of CaSe.

Logical Relationship of Core Thermodynamic Properties

The core thermodynamic properties are interconnected. The following diagram illustrates the logical relationship between enthalpy, entropy, and Gibbs free energy for the formation of **Calcium Selenide**.





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Caption: Relationship between key thermodynamic state functions for CaSe formation.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of **Calcium Selenide**, including quantitative data and comprehensive experimental protocols for their determination. The presented workflows and logical diagrams offer a clear framework for understanding the characterization and fundamental thermodynamic relationships of this material. Accurate and reliable thermodynamic data are paramount for the advancement of materials science and for exploring the potential applications of **Calcium Selenide** in various technological domains. Further experimental work is encouraged to refine the values presented and to investigate the temperature dependence of properties such as heat capacity.

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